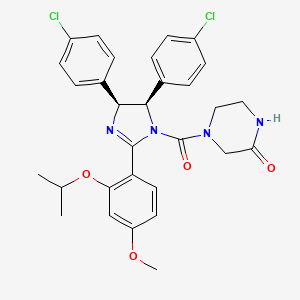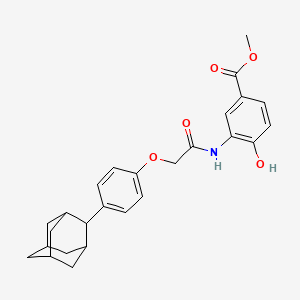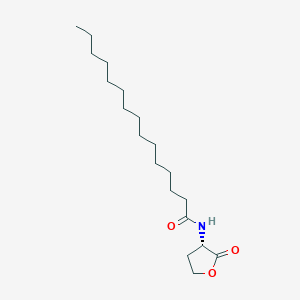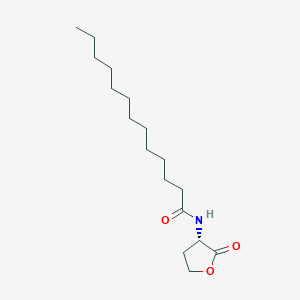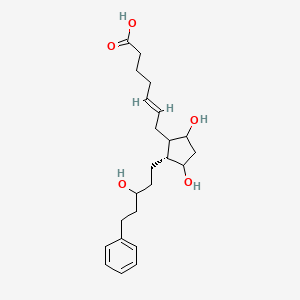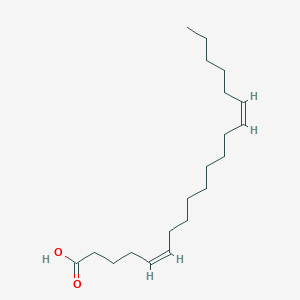
5(z), 14(z)-Eicosadienoic acid
概要
説明
5(z), 14(z)-Eicosadienoic acid is a polyunsaturated fatty acid with the molecular formula C20H34O2. It is characterized by the presence of two double bonds located at the 5th and 14th positions in the carbon chain, both in the Z (cis) configuration. This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and immunity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(z), 14(z)-Eicosadienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as marine organisms or the chemical synthesis from simpler organic compounds. The extraction process usually includes steps like solvent extraction, purification, and distillation to isolate the desired fatty acid.
化学反応の分析
Types of Reactions: 5(z), 14(z)-Eicosadienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the double bonds, forming epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur where halogens like chlorine or bromine replace hydrogen atoms at the double bond positions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Epoxides or hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学的研究の応用
5(z), 14(z)-Eicosadienoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex eicosanoids and other bioactive molecules.
Biology: Studies have shown its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
作用機序
The mechanism of action of 5(z), 14(z)-Eicosadienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of eicosanoids.
Pathways: It modulates the production of pro-inflammatory and anti-inflammatory mediators, thereby influencing inflammatory responses and immune functions.
類似化合物との比較
5(z), 8(z), 11(z), 14(z)-Eicosatetraenoic acid: Another polyunsaturated fatty acid with four double bonds.
5(z), 8(z), 11(z)-Eicosatrienoic acid: A fatty acid with three double bonds.
Uniqueness: 5(z), 14(z)-Eicosadienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity compared to other eicosanoids. Its ability to modulate inflammation and immune responses makes it a compound of significant interest in both research and therapeutic applications.
特性
IUPAC Name |
(5Z,14Z)-icosa-5,14-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22)/b7-6-,16-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYAEYLYGOTGGC-OYAITDOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCC/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Didecyl-5-[3-(1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]dihydro-2-thioxo-4,6-(1H,5H)-pyrimidinedione](/img/structure/B7852525.png)
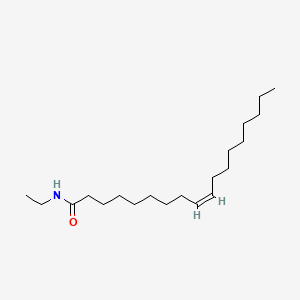
![N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B7852533.png)
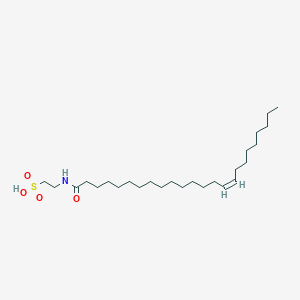
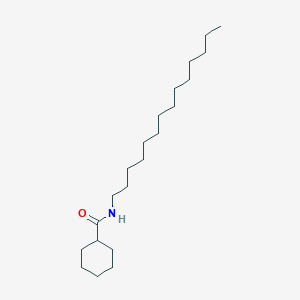
![3,4-Dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol](/img/structure/B7852561.png)
![2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B7852575.png)
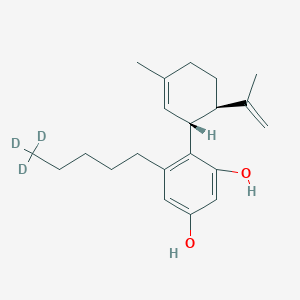
![N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B7852579.png)
